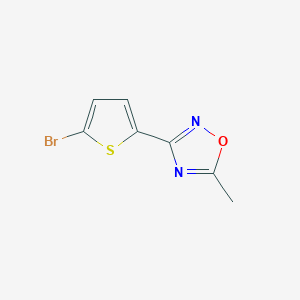

3-(5-Bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole

Übersicht

Beschreibung

3-(5-Bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole (CAS: 180530-13-6, MFCD03407331) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a 5-bromo-2-thienyl group and at position 5 with a methyl group . This compound is synthesized via cyclization reactions involving tetrazole precursors and carboxylic acid derivatives, as seen in analogous protocols . Its structural features make it a candidate for antimicrobial, antiviral, and materials science applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

NS-018 is synthesized through a series of chemical reactions involving the formation of a pyridine-2,6-diamine core structure. The synthetic route typically involves:

Formation of the pyridine core: This step involves the reaction of appropriate starting materials under controlled conditions to form the pyridine ring.

Substitution reactions: Various substituents are introduced to the pyridine core through substitution reactions, often involving halogenated intermediates.

Coupling reactions: The final step involves coupling the pyridine core with other functional groups to achieve the desired structure of NS-018

Industrial Production Methods

Industrial production of NS-018 follows similar synthetic routes but is optimized for large-scale production. This involves:

Optimization of reaction conditions: Ensuring high yield and purity of the final product.

Use of efficient catalysts: To speed up the reactions and reduce production costs.

Purification processes: Employing techniques such as crystallization and chromatography to obtain high-purity NS-018

Analyse Chemischer Reaktionen

Arten von Reaktionen

NS-018 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: NS-018 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an NS-018 modifizieren und seine Aktivität verändern.

Substitution: Substitutionsreaktionen können verschiedene Substituenten in den Pyridinkern einführen, was möglicherweise seine Selektivität und Potenz verändert

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wie Wasserstoffperoxid oder Kaliumpermanganat für Oxidationsreaktionen.

Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid für Reduktionsreaktionen.

Halogenierte Zwischenprodukte: Werden in Substitutionsreaktionen verwendet, um verschiedene funktionelle Gruppen einzuführen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von NS-018 mit modifizierten funktionellen Gruppen, die verwendet werden können, um Struktur-Wirkungs-Beziehungen zu untersuchen und die Wirksamkeit der Verbindung zu optimieren .

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound features a 1,2,4-oxadiazole ring fused with a thienyl group and a methyl substituent. The unique structural properties of 1,2,4-oxadiazoles contribute to their biological activity. Various synthetic approaches have been developed to create derivatives of this compound, enhancing its efficacy against different cancer types.

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of 3-(5-Bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole and its derivatives:

- Cell Line Studies : A study indicated that derivatives of 1,2,4-oxadiazole exhibited significant cytotoxicity against various human tumor cell lines. For instance, compounds derived from this scaffold showed IC50 values as low as 0.003 µM against certain cancer cell lines (LXFA 629 and MAXF 401) .

- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells. Flow cytometry assays revealed that some derivatives effectively triggered apoptotic pathways in breast cancer cell lines (MCF-7 and MDA-MB-231) .

Other Biological Activities

Beyond anticancer effects, this compound has been studied for other pharmacological activities:

- Antiparasitic Activity : Some derivatives have shown promise in treating parasitic infections due to their ability to disrupt cellular processes in parasites .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects against various bacterial strains .

Case Study: Antitumor Activity

In a comprehensive study by Mironov et al., several derivatives of 1,2,4-oxadiazoles were synthesized and tested for their antitumor activity against a panel of twelve human tumor cell lines. The findings revealed that certain modifications significantly enhanced the potency of these compounds compared to traditional chemotherapeutics like doxorubicin .

| Compound | IC50 Value (µM) | Cell Line |

|---|---|---|

| Compound 1 | 0.003 | LXFA 629 |

| Compound 2 | 0.595 | MAXF 401 |

| Doxorubicin | ~10 | Various |

Clinical Relevance

The promising results from preclinical studies have led to discussions about advancing these compounds into clinical trials for further evaluation against cancers such as breast cancer and colon cancer .

Wirkmechanismus

NS-018 exerts its effects by selectively inhibiting the activity of JAK2 and Src-family kinases. The compound binds to the active site of JAK2, preventing its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cellular proliferation and survival signals, particularly in cells harboring the JAK2V617F mutation . The molecular targets and pathways involved include the JAK-STAT signaling pathway, which is crucial for cell growth and differentiation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Antiviral Activity

- 3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole (CAS: 160377-57-1): Replacing the thienyl group with a bromophenyl substituent increases molecular weight (239.07 g/mol vs. ~253.09 g/mol for the thienyl analog) and alters electronic properties. Such phenyl-substituted derivatives are often explored for pesticidal or anticancer activities but may exhibit higher cytotoxicity due to enhanced lipophilicity .

- 5-Methyl-1,2,4-oxadiazole derivatives with bulkier substituents (e.g., cyclopropyl): These show improved antiviral activity against hRV-A21 but with significantly higher cytotoxicity, highlighting the balance between substituent size and therapeutic index .

Antimicrobial Activity

- Thienyl-substituted oxadiazoles (e.g., 5-(2-thienyl)-1,3,4-oxadiazoles) demonstrate broad-spectrum antimicrobial activity, attributed to the sulfur atom’s role in disrupting microbial membranes . The bromine atom in 3-(5-Bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole may enhance this activity by increasing electrophilicity .

- 3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole : A triazole analog with a bromobenzyl group shows comparable antimicrobial properties, suggesting that bromine’s position (aromatic vs. sidechain) modulates target specificity .

Electronic and Physical Properties

- In contrast, non-halogenated analogs (e.g., 5-methyl-1,2,4-oxadiazole) rely on methyl-induced hydrophobicity for membrane penetration .

- Solubility and Stability: Methyl substitution improves solubility in organic solvents compared to polar groups (e.g., hydroxyl).

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Bioactivity Highlights |

|---|---|---|---|---|

| This compound | C7H6BrN3OS | 253.09 (calculated) | 5-Bromo-thienyl, methyl | Antimicrobial (predicted), antiviral |

| 3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole | C9H7BrN2O | 239.07 | 3-Bromophenyl, methyl | Pesticidal, cytotoxic |

| 5-Methyl-1,2,4-oxadiazole (2a) | C3H4N2O | 84.08 | Methyl | Antiviral (hRV-B14, IC50: 12 nM) |

| 2-(5-Bromothiophen-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (5k) | C13H9BrN2O2S | 345.19 | Bromothienyl, methoxyphenyl | Synthetic intermediate |

Key Research Findings

- QSAR Insights : Quantum chemical studies indicate that electron-withdrawing groups (e.g., bromine) increase antimicrobial activity by altering frontier molecular orbitals (ΔE1 and ΣQ parameters) .

Biologische Aktivität

3-(5-Bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole (CAS No. 180530-13-6) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on recent studies, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

- Molecular Formula : C7H5BrN2OS

- Molecular Weight : 245.094 g/mol

- CAS Number : 180530-13-6

- IUPAC Name : 3-(5-bromothiophen-2-yl)-5-methyl-1,2,4-oxadiazole

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound and its derivatives. The compound has been tested against various cancer cell lines with promising results.

In Vitro Studies

- Cytotoxicity Testing :

- The compound exhibited significant cytotoxic effects against multiple cancer cell lines including:

- The IC50 values for some derivatives were reported in the micromolar range, indicating substantial antiproliferative activity.

- Mechanisms of Action :

Structure-Activity Relationship (SAR)

The biological activity of 1,2,4-oxadiazole derivatives is influenced by their chemical structure. Modifications at specific positions on the oxadiazole ring can enhance potency:

- Substituent Effects :

- Comparative Analysis :

Case Studies

Several case studies have documented the efficacy of this compound:

- Study by Kucukoglu et al. :

- Research on Apoptosis Induction :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(5-Bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole?

The synthesis typically involves cyclization reactions between thiophene-derived precursors and oxadiazole-forming reagents. A key step is the introduction of the bromo-substituent on the thienyl ring, often achieved via electrophilic substitution or halogen exchange. For example, alkylation with bromoalkanes under reflux in propan-2-ol has been employed for analogous oxadiazole derivatives, followed by purification via recrystallization . IR and NMR spectroscopy are critical for confirming functional groups (e.g., C=N at ~1600 cm⁻¹ in IR) and molecular dynamics (e.g., thienyl proton splitting patterns in ¹H NMR) .

Q. How can spectroscopic techniques validate the structure of this compound?

- IR Spectroscopy : Confirms the presence of oxadiazole C=N (~1600–1650 cm⁻¹) and thiophene C-S (~690 cm⁻¹).

- ¹H NMR : Thienyl protons appear as doublets (δ ~6.5–7.5 ppm), while the methyl group on the oxadiazole resonates as a singlet (δ ~2.5 ppm).

- ¹³C NMR : The oxadiazole carbons (C-2 and C-5) typically appear at δ ~165–175 ppm, with the thienyl carbons showing distinct splitting due to bromine’s electronegativity .

Q. What purification methods are suitable for this compound?

Recrystallization using methanol or ethanol is common for oxadiazole derivatives. For brominated analogs, column chromatography with silica gel and ethyl acetate/hexane mixtures (3:7 ratio) has been effective. Melting point determination (e.g., 71–72°C for structurally similar compounds) serves as a purity indicator .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure?

Single-crystal X-ray diffraction with programs like SHELXL is critical for confirming planarity and intermolecular interactions. For example, the title compound’s analogs exhibit π-π stacking between thienyl and oxadiazole rings (interplanar spacing ~3.5 Å), influencing solid-state packing and stability. H-atom parameters are constrained during refinement to improve accuracy, with R factors <0.05 indicating high reliability .

Q. How should researchers address contradictions in reported spectral or physical data?

Discrepancies in melting points or NMR shifts may arise from polymorphism or solvent effects. For instance, brominated oxadiazoles can form different crystalline phases depending on recrystallization solvents. Cross-referencing multiple techniques (e.g., DSC for thermal behavior, PXRD for crystallinity) and computational modeling (DFT for optimized geometries) can reconcile inconsistencies .

Q. What strategies optimize reaction yields in challenging syntheses?

- Catalyst Screening : Pd-catalyzed coupling for thienyl-bromo bond formation (e.g., Suzuki-Miyaura with aryl boronic acids).

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution rates.

- Temperature Control : Slow addition of brominating agents at 0°C minimizes side reactions .

Q. How can computational chemistry aid in predicting biological activity?

Molecular docking studies (e.g., AutoDock Vina) can model interactions with target proteins, such as enzymes with hydrophobic active sites. The bromothienyl group’s electron-withdrawing nature may enhance binding affinity, as seen in analogs acting as kinase inhibitors .

Q. Methodological Considerations Table

Eigenschaften

IUPAC Name |

3-(5-bromothiophen-2-yl)-5-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2OS/c1-4-9-7(10-11-4)5-2-3-6(8)12-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWQLJYQXULFQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380136 | |

| Record name | 3-(5-bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180530-13-6 | |

| Record name | 3-(5-bromo-2-thienyl)-5-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.